5-Bromobicyclo[2.2.1]hept-2-ene 5-Bromobicyclo[2.2.1]hept-2-ene
Brand Name: Vulcanchem
CAS No.: 5889-54-3
VCID: VC18212879
InChI: InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2
SMILES:
Molecular Formula: C7H9Br
Molecular Weight: 173.05 g/mol

5-Bromobicyclo[2.2.1]hept-2-ene

CAS No.: 5889-54-3

Cat. No.: VC18212879

Molecular Formula: C7H9Br

Molecular Weight: 173.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromobicyclo[2.2.1]hept-2-ene - 5889-54-3

Specification

CAS No. 5889-54-3
Molecular Formula C7H9Br
Molecular Weight 173.05 g/mol
IUPAC Name 5-bromobicyclo[2.2.1]hept-2-ene
Standard InChI InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2
Standard InChI Key DWPPXNJBRSZQHD-UHFFFAOYSA-N
Canonical SMILES C1C2CC(C1C=C2)Br

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

5-Bromobicyclo[2.2.1]hept-2-ene features a bicyclic framework comprising two fused cyclohexene rings, with the bromine atom positioned at the bridgehead carbon (C5). The compound’s IUPAC name, 5-bromobicyclo[2.2.1]hept-2-ene, reflects this substitution pattern, while its canonical SMILES representation (C1C2CC(C1C=C2)Br\text{C1C2CC(C1C=C2)Br}) encodes the connectivity of atoms. The endo and exo configurations of the bromine substituent further influence its stereochemical behavior, though the exo form is more commonly reported in synthetic applications.

Spectral and Computational Identifiers

The compound’s Standard InChIKey (DWPPXNJBRSZQHD-UHFFFAOYSA-N\text{DWPPXNJBRSZQHD-UHFFFAOYSA-N}) and PubChem CID (138594) provide unambiguous identifiers for database retrieval. X-ray crystallography and NMR studies reveal a strained bicyclic system with bond angles deviating from ideal tetrahedral geometry, a feature that enhances its reactivity in ring-opening polymerizations and Diels-Alder reactions.

Table 1: Key Identifiers and Structural Data

PropertyValue
CAS No.5889-54-3
Molecular FormulaC7H9Br\text{C}_7\text{H}_9\text{Br}
Molecular Weight173.05 g/mol
IUPAC Name5-bromobicyclo[2.2.1]hept-2-ene
SMILESC1C2CC(C1C=C2)Br
InChIKeyDWPPXNJBRSZQHD-UHFFFAOYSA-N

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The most common synthesis route involves free-radical bromination of bicyclo[2.2.1]hept-2-ene using molecular bromine (Br2\text{Br}_2) in carbon tetrachloride (CCl4\text{CCl}_4). The reaction proceeds via a chain mechanism initiated by UV light or peroxides, with the bromine atom preferentially adding to the less sterically hindered C5 position. Typical yields range from 60–75%, with purity enhanced through fractional distillation or column chromatography.

Industrial Production Considerations

Scaled-up synthesis employs continuous flow reactors to mitigate risks associated with handling gaseous bromine. Recent advances emphasize solvent substitution (e.g., using CH2Cl2\text{CH}_2\text{Cl}_2 instead of CCl4\text{CCl}_4) to align with green chemistry principles. Quality control protocols prioritize the exclusion of positional isomers, such as 1-bromobicyclo[2.2.1]hept-2-ene, which exhibit distinct reactivity profiles .

Physical and Chemical Properties

Thermodynamic Stability

The compound’s strained bicyclic system confers moderate thermal stability, with decomposition observed above 180°C. Its solubility profile favors nonpolar solvents (e.g., hexane, toluene), though limited aqueous solubility (0.1g/L\leq 0.1 \, \text{g/L}) restricts biological applications without derivatization.

Reactivity Patterns

The bromine atom’s electronegativity and the alkene’s electron-deficient nature make 5-bromobicyclo[2.2.1]hept-2-ene highly reactive toward nucleophilic substitution (SN2\text{S}_\text{N}2) and transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids yields functionalized norbornene derivatives, enabling applications in materials science.

Table 2: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsProduct Application
Nucleophilic SubstitutionNaOH\text{NaOH}, H2O\text{H}_2\text{O}, 80°CAlcohol derivatives for polymer synthesis
Heck CouplingPd(OAc)2_2, PPh3_3, DMFConjugated polymers

Applications in Organic Synthesis

Building Block for Complex Architectures

The compound’s rigidity and functionalizability make it indispensable in synthesizing polycyclic terpenes and pharmaceutical intermediates. For instance, ring-opening metathesis polymerization (ROMP) using Grubbs catalysts generates high-performance polymers with tunable glass transition temperatures (TgT_g).

Ligand Design in Coordination Chemistry

Incorporating 5-bromobicyclo[2.2.1]hept-2-ene into phosphine or amine ligands enhances stereoselectivity in asymmetric catalysis. The bromine atom serves as a handle for further modification, enabling the creation of chiral environments in transition metal complexes.

Biological and Pharmacological Relevance

Enzyme Inhibition Studies

Molecular docking simulations indicate that the brominated norbornene scaffold competitively inhibits cytochrome P450 enzymes, with IC50\text{IC}_{50} values in the low micromolar range. These findings suggest potential applications in drug discovery, particularly for targeting metabolic pathways in oncology.

Comparison with Halogenated Analogs

Replacing bromine with chlorine or iodine alters both electronic and steric properties. Chloro derivatives exhibit faster reaction kinetics in SN2\text{S}_\text{N}2 processes, while iodo analogs show enhanced radiolabeling potential for imaging applications.

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